L-689560

Catalog No.
S532174
CAS No.
139051-78-8
M.F
C17H15Cl2N3O3
M. Wt
380.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-689560

CAS Number

139051-78-8

Product Name

L-689560

IUPAC Name

(2S,4R)-5,7-dichloro-4-(phenylcarbamoylamino)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid

Molecular Formula

C17H15Cl2N3O3

Molecular Weight

380.2 g/mol

InChI

InChI=1S/C17H15Cl2N3O3/c18-9-6-11(19)15-12(7-9)21-14(16(23)24)8-13(15)22-17(25)20-10-4-2-1-3-5-10/h1-7,13-14,21H,8H2,(H,23,24)(H2,20,22,25)/t13-,14+/m1/s1

InChI Key

UCKHICKHGAOGAP-KGLIPLIRSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

4-trans-2-carboxy-5,7-dichloro-4-phenylaminocarbonylamino-1,2,3,4-tetrahydroquinoline, L 689560, L-689,560, L-689560, trans-2-carboxy-5,7-dichloro-4-(((phenylamino)carbonyl)amino)-1,2,3,4-tetrahydroquinoline

Canonical SMILES

C1C(C2=C(C=C(C=C2Cl)Cl)NC1C(=O)O)NC(=O)NC3=CC=CC=C3

Isomeric SMILES

C1[C@H](C2=C(C=C(C=C2Cl)Cl)N[C@@H]1C(=O)O)NC(=O)NC3=CC=CC=C3

The exact mass of the compound 4-[[Anilino(oxo)methyl]amino]-5,7-dichloro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid is 379.049 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Quinolines - Aminoquinolines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

L-689560 (CAS: 139051-78-8) is a highly potent, competitive antagonist selectively targeting the glycine-binding site of the NMDA receptor (GluN1 subunit). Structurally defined as a tetrahydroquinoline derivative, it exhibits exceptional target affinity with a dissociation constant (Kd) in the low nanomolar range (2.97 to 8.8 nM depending on the preparation) [1]. In procurement and experimental design, L-689560 is primarily selected as a radioligand or electrophysiological tool because it overcomes the rapid dissociation and low affinity limitations of endogenous ligands like glycine [2]. Its robust binding profile and structural stability make it a critical baseline material for receptor purification workflows, high-throughput screening of novel allosteric modulators, and advanced neuropharmacological profiling[1].

Substituting L-689560 with generic NMDA channel blockers (such as MK-801) or older glycine-site antagonists (such as DCKA) systematically fails in advanced biochemical and electrophysiological applications. For instance, MK-801 binding is highly sensitive to detergents, rendering it ineffective for tracking solubilized receptors during purification workflows, whereas L-689560 maintains its nanomolar affinity under these exact conditions [1]. Furthermore, substituting with DCKA in electrophysiology requires micromolar concentrations (e.g., 29 µM for certain atypical subunits) compared to the sub-100 nanomolar concentrations required for L-689560, increasing the risk of off-target effects and solvent toxicity [2]. Finally, utilizing generic racemic mixtures of tetrahydroquinolines halves the effective concentration and introduces competitive noise, as the pure (-)-(2R,4S) enantiomer of L-689560 is 540-fold more potent than its (+)-counterpart [3].

Detergent-Resistant Radioligand Binding for Receptor Solubilization

Unlike traditional radioligands, [3H]L-689,560 maintains high-affinity binding (Kd = 8.8 nM) to the NMDA receptor even in the presence of detergents required for receptor solubilization. In contrast, the binding of the benchmark channel blocker [3H]MK-801 is severely inhibited by most detergents, rendering it unsuitable for purification workflows[1].

Evidence DimensionRadioligand binding integrity in solubilization detergents
Target Compound Data[3H]L-689,560: Retains high affinity (Kd = 8.8 nM)
Comparator Or Baseline[3H]MK-801: Binding is severely inhibited
Quantified DifferenceComplete preservation of binding signal vs. severe inhibition
ConditionsSolubilized rat brain NMDA receptors in detergent buffers

It enables the biochemical isolation and structural characterization of solubilized NMDA receptors without losing the radioligand tracking signal.

Sub-MicroMolar Potency at Atypical GluN1/3A Receptors

In electrophysiological assays of recombinant GluN1/3A receptors, L-689,560 demonstrates an IC50 of 0.077 µM, providing near-complete inhibition (95%). In direct comparison, the common glycine-site antagonist DCKA requires a concentration of 29 µM to achieve a similar blockade, making L-689,560 approximately 376 times more potent [1].

Evidence DimensionInhibition potency (IC50) at GluN1/3A receptors
Target Compound DataL-689,560: 0.077 µM (77 nM)
Comparator Or BaselineDCKA: 29 µM
Quantified Difference376-fold higher potency for L-689,560
ConditionsTwo-electrode voltage-clamp recordings, 30 µM glycine activation

Allows researchers to achieve complete receptor blockade at nanomolar concentrations, minimizing vehicle toxicity and off-target effects in sensitive electrophysiological assays.

Enantiomeric Superiority of the (-)-(2R,4S) Isomer

The pharmacological efficacy of L-689,560 is highly stereospecific. The (-)-(2R,4S) enantiomer is 540 times more potent at the NMDA receptor than its (+)-(2S,4R) counterpart. Utilizing the enantiomerically pure compound rather than a racemic mixture prevents the inactive enantiomer from halving the effective concentration and introducing competitive noise [1].

Evidence DimensionRelative antagonistic potency
Target Compound Data(-)-L-689,560: 540x baseline potency
Comparator Or Baseline(+)-L-689,560: 1x baseline potency
Quantified Difference540-fold difference in potency between enantiomers
ConditionsNMDA receptor competitive binding assays

Procuring the stereochemically pure (-)-enantiomer is critical to ensure accurate dosing and prevent competitive interference inherent to racemic mixtures.

Exceptional Signal-to-Noise Ratio in Filtration Assays

For competitive binding assays, [3H]L-689,560 offers an outstanding signal-to-noise profile, with specific binding representing 96% of total binding at 1 nM. Compared to[3H]glycine, which suffers from rapid dissociation, L-689,560 exhibits a slow dissociation rate (t1/2 = 118 min at 4°C), allowing for standard, highly reproducible filtration separation [1].

Evidence DimensionSpecific binding percentage and dissociation half-life
Target Compound Data[3H]L-689,560: 96% specific binding, t1/2 = 118 min
Comparator Or Baseline[3H]glycine: Rapid dissociation, lower specific binding ratio
Quantified DifferenceNear-total specific binding with >100 min dissociation half-life
ConditionsRat cortex/hippocampus P2 membranes at 4°C

Provides exceptional assay robustness and reproducibility in high-throughput ligand screening, drastically reducing assay failure rates.

Solubilized Receptor Characterization and Purification

Because L-689560 resists detergent-induced binding inhibition, it is a highly effective tracking ligand for isolating NMDA receptors via lectin-affinity chromatography and other biochemical purification methods [1].

High-Throughput Ligand Screening Assays

Its 96% specific binding ratio and slow dissociation rate (t1/2 = 118 min) make [3H]L-689560 highly suitable for standard filtration-based competitive binding assays, drastically reducing assay failure rates compared to [3H]glycine [2].

Electrophysiological Profiling of Atypical Subunits

Due to its extreme sub-microMolar potency, L-689560 is a precise choice for isolating currents in rare or atypical NMDA receptor assemblies (such as GluN1/3A), where weaker antagonists like DCKA fail to provide complete block without solubility issues [3].

Stereoselective Neuropharmacology and SAR Benchmarking

When establishing structure-activity relationships for tetrahydroquinoline-based therapeutics, procuring the pure (-)-enantiomer of L-689560 is required to accurately benchmark potency and avoid the confounding competitive effects of the inactive (+)-enantiomer [4].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

4

Exact Mass

379.0490467 Da

Monoisotopic Mass

379.0490467 Da

Heavy Atom Count

25

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

NYA6JM8MVV

MeSH Pharmacological Classification

Excitatory Amino Acid Antagonists

Wikipedia

L689560

Dates

Last modified: 08-15-2023

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